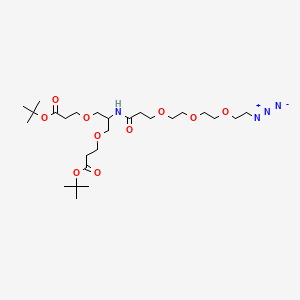

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)

描述

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features an azide functional group and t-butyl ester groups, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is known for its solubility in aqueous media and its ability to form stable triazole linkages when reacted with alkynes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

Esterification: The final step involves the esterification of the PEG chains with t-butyl ester groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Quality Control: Analytical methods like NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

化学反应分析

Types of Reactions

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) undergoes several types of chemical reactions:

Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.

Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acids.

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to hydrolyze the t-butyl ester groups.

Substitution Reactions: Sodium azide is often used as a reagent for introducing the azide group.

Major Products Formed

Triazole Linkages: Formed during click chemistry reactions.

Carboxylic Acids: Resulting from the hydrolysis of t-butyl ester groups.

Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Drug Delivery Systems

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. The PEG moiety helps in improving pharmacokinetics by increasing circulation time and reducing immunogenicity.

Case Study: Enhanced Apoptosis in Cancer Cells

A study highlighted that the compound improved apoptosis rates in cancer cells through targeted delivery mechanisms. The azide functionality facilitated efficient conjugation with therapeutic agents, leading to increased cellular uptake and cytotoxicity against tumor cells.

Bioconjugation Techniques

The compound's ability to form stable triazole linkages makes it suitable for bioconjugation techniques. It can link biomolecules such as proteins or peptides to other molecules, enhancing their functionality and specificity.

Notable Research Example

In research focusing on antibody-drug conjugates (ADCs), N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) was employed to connect antibodies with cytotoxic drugs, improving targeted therapy against various cancers .

Surface Modification of Materials

In material science, this compound is used for surface modification processes. Its azide group can react with various substrates, allowing for the functionalization of surfaces with biological molecules or other functional groups.

Click Chemistry Applications

The compound serves as a versatile reagent in click chemistry, enabling the synthesis of complex molecules through straightforward reaction pathways. This application is particularly valuable in synthesizing new materials and pharmaceuticals.

作用机制

The compound exerts its effects primarily through its azide and t-butyl ester functional groups:

Azide Group: Participates in click chemistry reactions to form stable triazole linkages.

t-Butyl Ester Groups: Can be hydrolyzed to carboxylic acids, which can further react with other functional groups.

相似化合物的比较

Similar Compounds

Azido-PEG12-t-butyl ester: Similar in structure but with a longer PEG chain.

Azido-PEG1-t-butyl ester: Contains a shorter PEG chain compared to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester).

Uniqueness

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is unique due to its specific combination of PEG chain lengths and functional groups, which provide a balance of solubility, reactivity, and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.

生物活性

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a compound that has gained attention in the fields of medicinal chemistry and bioconjugation due to its unique structural features and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a polyethylene glycol (PEG)-based compound characterized by:

- Molecular Formula : C26H48N4O10

- Molecular Weight : 576.68 g/mol

- Functional Groups : Azide group, t-butyl ester groups

The azide functional group allows for participation in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for bioconjugation applications .

The biological activity of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins, making them valuable in therapeutic contexts . The compound's azide group facilitates the conjugation with alkyne-bearing biomolecules, enhancing its utility in drug design and delivery systems.

Applications in Research

- Antibody-Drug Conjugates (ADCs) : The compound can be utilized in developing ADCs, where it links antibodies to cytotoxic drugs, improving targeted therapy against cancers .

- Bioconjugation : Its ability to form stable triazole linkages makes it suitable for bioconjugation techniques, allowing for the attachment of various biomolecules .

- Drug Delivery Systems : The PEG moiety enhances solubility and bioavailability of therapeutic agents, making it a promising candidate for drug delivery applications .

Case Studies and Research Findings

Several studies have investigated the biological implications of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester):

Table 1: Summary of Research Findings

Notable Research Example

In a study published by MedchemExpress, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) was shown to enhance apoptosis in cancer cells via targeted delivery mechanisms. The azide functionality allowed for efficient conjugation with therapeutic agents, leading to increased cellular uptake and cytotoxicity against tumor cells .

属性

IUPAC Name |

tert-butyl 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N4O10/c1-25(2,3)39-23(32)8-12-37-19-21(20-38-13-9-24(33)40-26(4,5)6)29-22(31)7-11-34-15-17-36-18-16-35-14-10-28-30-27/h21H,7-20H2,1-6H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAWTCNLWLJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102228 | |

| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-00-9 | |

| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,11,14,17-Tetraoxa-7-azanonadecanoic acid, 19-azido-6-[[3-(1,1-dimethylethoxy)-3-oxopropoxy]methyl]-8-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。